molecular formula C15H18O5 B1252749 Isosecotanapartholide

Isosecotanapartholide

Cat. No. B1252749
M. Wt: 278.3 g/mol
InChI Key: XXYRTFCLQHKIDU-MJVIPROJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosecotanapartholide is a sesquiterpene lactone isolated from Artemisia rutifolia and Artemisia iwayomogi and has been shown to inhibit nitric oxide synthase. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a butan-4-olide, a sesquiterpene lactone, a methyl ketone, a secondary alcohol and an enone.

Scientific Research Applications

Anti-inflammatory Effects in Skin Disorders

Isosecotanapartholide (ISTP), isolated from Artemisia princeps Pampanini, has shown promising anti-inflammatory effects in human skin. A study by Oh et al. (2017) revealed that ISTP can downregulate the expression of signal transducer and activator of transcription-1 (STAT-1) and reduce interleukin-33 (IL-33) production in human keratinocytes. This suggests potential therapeutic applications for ISTP in treating inflammatory skin disorders (Oh et al., 2017).

Anticancer Properties

A study on Achillea falcata, a plant rich in sesquiterpene lactones like isosecotanapartholide, demonstrated differential growth inhibitory effects on HCT-116 colorectal cancer cells. This study by Tohme et al. (2013) suggests that isosecotanapartholide may possess anticancer properties, particularly in the context of colorectal cancer (Tohme et al., 2013).

properties

Product Name

Isosecotanapartholide

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(4S,5S)-5-[(3S)-3-hydroxy-2-methyl-5-oxocyclopenten-1-yl]-3-methylidene-4-(3-oxobutyl)oxolan-2-one

InChI

InChI=1S/C15H18O5/c1-7(16)4-5-10-8(2)15(19)20-14(10)13-9(3)11(17)6-12(13)18/h10-11,14,17H,2,4-6H2,1,3H3/t10-,11-,14-/m0/s1

InChI Key

XXYRTFCLQHKIDU-MJVIPROJSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1O)[C@@H]2[C@H](C(=C)C(=O)O2)CCC(=O)C

Canonical SMILES

CC1=C(C(=O)CC1O)C2C(C(=C)C(=O)O2)CCC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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